N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide

Catalog No.
S2711764
CAS No.
850917-16-7
M.F
C24H22N2OS
M. Wt
386.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzam...

CAS Number

850917-16-7

Product Name

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

Molecular Formula

C24H22N2OS

Molecular Weight

386.51

InChI

InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27)

InChI Key

RKYXPRUNMQMSTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4

solubility

not available
  • Indole Moiety

    The indole ring system is a core component in many biologically active molecules. It is present in tryptophan, a naturally occurring amino acid, and in various alkaloids with diverse pharmacological properties [URLindole alkaloids ON ScienceDirect sciencedirect.com]. Research efforts explore the potential of indole-containing molecules in areas like anti-cancer and anti-microbial applications .

  • Thioether Linkage

    The presence of a thioether linkage (sulfur-carbon bond) within the molecule can influence its biological properties, potentially impacting factors like absorption, metabolism, and interactions with biological targets. The specific effects depend on the molecule's overall structure .

  • Benzamide Group

    The benzamide group is a common functional group found in many approved drugs. It can play a role in various mechanisms of action, including protein binding and enzyme inhibition . Research explores benzamide derivatives for their potential applications in different therapeutic areas .

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiol group, and a benzamide functional group. The compound features a p-tolyl group attached to the indole, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C₁₈H₁₈N₂OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of according to hazardous waste regulations.

The chemical reactivity of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide can be attributed to its functional groups. The benzamide moiety can participate in acylation reactions, while the thiol group can undergo oxidation or nucleophilic substitution reactions. Additionally, the indole structure can engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Indole derivatives, including N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide, are known for their diverse biological activities. These compounds exhibit properties such as:

  • Anticancer activity: Many indole derivatives have shown potential in inhibiting cancer cell growth.
  • Anti-inflammatory effects: Some studies indicate that these compounds can reduce inflammation.
  • Antimicrobial properties: Indoles often demonstrate activity against various bacterial and fungal strains.

Research has highlighted that specific modifications to the indole structure can significantly enhance these biological activities .

The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide typically involves several steps:

  • Formation of the indole derivative: Starting from p-toluidine and appropriate reagents to construct the indole ring.
  • Thioether formation: Reacting the indole with a thiol compound to introduce the thioethyl group.
  • Amide bond formation: Finally, coupling the thioether with benzoyl chloride or an equivalent to form the amide linkage.

These steps may involve various reaction conditions such as temperature control and solvent choice to optimize yield and purity .

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical probes: Its unique structure can be utilized in biochemical research to study cellular processes involving indoles and thiols.

Interaction studies of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide with various biological targets have been conducted to understand its mechanism of action. These studies often involve:

  • Molecular docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro assays: To evaluate its efficacy against target cells or pathogens.

Such studies help elucidate the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide. Here are some notable examples:

Compound NameStructureBiological Activity
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamideStructureAnticancer, anti-inflammatory
5-Methylindole derivativesStructureAntimicrobial
Indole-3-acetic acidStructurePlant growth regulator

Uniqueness

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is unique due to its specific combination of a p-tolyl group and a thiopheno-thiol moiety linked to an indole structure. This distinct arrangement may enhance its biological activity compared to other indole derivatives, making it a promising candidate for further research in medicinal chemistry.

XLogP3

5.6

Dates

Last modified: 08-16-2023

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